(Z)-alpha-Irone
Description
Historical Perspectives on Irone Discovery and its Academic Significance
The journey of irone discovery began in 1893 when German chemists Ferdinand Tiemann and Wilhelm Krüger first isolated a ketone with a violet-like aroma from the rhizomes of Iris species. perfumersworld.com Initially, they incorrectly identified its molecular formula as C13H20O. academie-sciences.fr It wasn't until 1933 that Leopold Ruzicka corrected the elemental analysis to C14H22O, recognizing it as a sesquiterpenoid. academie-sciences.fr The precise stereochemistry of the irone isomers, including the cis configuration at the cyclohexenyl ring of alpha-irone, was definitively established in the 1970s by Rautenstrauch and Ohloff using advanced spectroscopic techniques. academie-sciences.fr
This initial work on irones, alongside the synthesis of ionone (B8125255) by Tiemann and Krüger, is considered a foundational moment in the birth of fragrance chemistry. ingentaconnect.com The academic significance of irones extends beyond their aromatic properties. They have served as crucial model compounds for studying cyclization mechanisms and the behavior of aromatic compounds in chemical research.
Research Context and Importance of (Z)-alpha-Irone in Natural Product Chemistry
This compound is a key component of orris root oil, a highly prized raw material in the fragrance industry. wits.ac.zagoogle.com It is found in various Iris species, including Iris germanica and Iris pallida. wits.ac.zagoogle.com The biosynthesis of irones in the iris rhizome is a slow process, occurring through the oxidative degradation of triterpenoid (B12794562) precursors called iridals. academie-sciences.frresearchgate.net This lengthy maturation period, often lasting several years, contributes to the high cost of natural orris oil. wits.ac.zaashs.org
The distinct violet-like and woody aroma of this compound makes it a valuable ingredient in perfumery and flavor compositions. chemicalbook.inthegoodscentscompany.com Research in natural product chemistry has focused on understanding its biosynthesis, developing more efficient production methods, and exploring its biological activities. wits.ac.zacnr.it Recent advancements have even led to the de novo production of cis-alpha-irone from glucose using engineered E. coli strains, highlighting its ongoing importance in biotechnological research.
This compound, a sesquiterpenoid, is classified within the broader group of prenol lipids. naturalproducts.net Its IUPAC name is (Z)-4-[(1R)-2,5,6,6-tetramethylcyclohex-2-en-1-yl]but-3-en-2-one. nih.gov
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (Z)-4-[(1R)-2,5,6,6-tetramethylcyclohex-2-en-1-yl]but-3-en-2-one nih.gov |
| Molecular Formula | C14H22O nih.gov |
| Molecular Weight | 206.32 g/mol nih.gov |
| CAS Number | 35124-13-1 |
| ChEBI ID | 10284 |
Impact of Stereoisomeric Purity on Research Applications and Biological Studies
The irone molecule possesses multiple stereoisomers, and their specific configurations have a profound impact on their olfactory properties and biological activities. cnr.itresearchgate.net The human olfactory system can distinguish between the different irone isomers. cnr.it For instance, (-)-cis-α-irone is often described as having a more distinct 'orris-butter' character and a lower odor threshold than its (+)-cis-α-irone enantiomer. academie-sciences.frleffingwell.com
This enantioselectivity in odor perception underscores the importance of stereoisomeric purity in fragrance applications. cnr.it Consequently, significant research has been dedicated to the enantioselective synthesis of specific irone isomers to obtain compounds with desired aromatic profiles. cnr.itresearchgate.net
The influence of stereoisomerism extends to biological studies beyond olfaction. In pharmacology, the different enantiomers of a chiral drug can exhibit vastly different metabolic, toxicological, and pharmacological profiles. mdpi.com While one enantiomer might be therapeutically active, the other could be inactive or even cause adverse effects. mdpi.comresearchgate.net This principle highlights the critical need for stereochemical control in the synthesis and evaluation of bioactive compounds like this compound for any potential therapeutic applications. frontiersin.orgresearchgate.netresearchgate.net The development of methods to produce enantiomerically pure compounds is a key area of research, as it can lead to drugs with improved efficacy and safety profiles. mdpi.com
Table 2: Olfactory Properties of alpha-Irone Stereoisomers
| Stereoisomer | Reported Odor Description | Odor Threshold (ppm) |
| (+)-cis-alpha-irone | Iris, sweet irone odor, woody ionone, floral, fruity; Violet-like with woody, methylionone undertones. leffingwell.comleffingwell.com | 100 academie-sciences.fr |
| (-)-cis-alpha-irone | Slightly stronger with a distinct 'orris-butter' character; Described as superior to its enantiomer with single-floral, ionone-like notes. academie-sciences.frleffingwell.com | 10 academie-sciences.fr |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H22O |
|---|---|
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(Z)-4-[(1R)-2,5,6,6-tetramethylcyclohex-2-en-1-yl]but-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h6,8-9,11,13H,7H2,1-5H3/b9-8-/t11?,13-/m1/s1 |
InChI Key |
JZQOJFLIJNRDHK-HWELFCKPSA-N |
SMILES |
CC1CC=C(C(C1(C)C)C=CC(=O)C)C |
Isomeric SMILES |
CC1CC=C([C@H](C1(C)C)/C=C\C(=O)C)C |
Canonical SMILES |
CC1CC=C(C(C1(C)C)C=CC(=O)C)C |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathway Elucidation
Distribution in Iris Species and Specialized Plant Tissues
(Z)-alpha-Irone, along with other irone isomers, is primarily found in the rhizomes, commonly known as orris roots, of various Iris species. researchgate.netresearchgate.netmdpi.com The distribution and composition of these irones can vary depending on the specific botanical species. For instance, an analysis of iris butter from Iris germanica revealed a composition of 61.48% (–)-cis-α-irone, 0.91% (+)-trans-α-irone, 37.60% (–)-cis-γ-irone, and 0.71% β-irone. mdpi.comacademie-sciences.fr Other species known for their irone content include Iris pallida and Iris florentina. researchgate.netajdhs.com While the rhizomes are the primary source, other parts of the plant are not typically associated with significant irone concentrations. The valuable scent compounds are not present in the fresh rhizomes but develop over a lengthy storage period. researchgate.netacademie-sciences.frbris.ac.uk
Identification and Characterization of Triterpenoid (B12794562) Precursors, Specifically Iridals
The direct precursors to irones in Iris rhizomes are a group of C31-triterpenoids known as iridals. researchgate.netmdpi.comacademie-sciences.frbris.ac.uk These compounds are present in the fresh plant material and are the substrates for the oxidative degradation that occurs during aging. researchgate.netacademie-sciences.fr Several specific iridals have been identified in different Iris species. For example, iripallidal and iriflorental are the main precursors in Iris pallida, while α-irigermanal is predominant in Iris germanica. researchgate.net These iridals exist in both monocyclic and bicyclic forms, with the bicyclic forms, or cycloiridals, being the direct precursors to the irones. bris.ac.ukresearchgate.net
Proposed Enzymatic and Non-Enzymatic Degradation Mechanisms from Iridals to Irones
The conversion of iridals to irones is an oxidative cleavage process. bris.ac.uk While the precise in-vivo mechanisms are not fully elucidated, it is understood that both enzymatic and non-enzymatic reactions may play a role during the long-term storage and drying of the rhizomes. researchgate.netmdpi.comacademie-sciences.fr The traditional method of aging for several years suggests that slow, non-enzymatic oxidation contributes significantly. researchgate.netbris.ac.uk However, enzymatic processes have also been investigated to expedite irone production. wits.ac.zaresearchgate.net For instance, enzymes like lipoxidase (B8822775) or peroxidase have been used to degrade irone precursors. nih.govgoogle.com This suggests that oxidative enzymes naturally present in the rhizomes could be involved in the gradual formation of irones during the maturation period. The process involves the oxidative degradation of the bicyclic cycloiridals to release the C14-ketone structures of the irones. researchgate.net
Investigation of Key Biosynthetic Enzymes
Putative Role of Bifunctional Methyltransferase/Cyclase (bMTC) in Irone Formation
The formation of the characteristic irone structure involves a key methylation step. It has been proposed that a bifunctional methyltransferase/cyclase (bMTC) enzyme is responsible for the formation of the irone moiety from an open-chain iridal (B600493) precursor. nih.govgoogle.comresearchgate.net This enzyme would catalyze both the transfer of a methyl group and the subsequent cyclization to form the cycloiridal structure. nih.govresearchgate.net While this plant enzyme has not yet been definitively identified, its existence is hypothesized based on biosynthetic studies. nih.govgoogle.comresearchgate.net Research has explored the use of promiscuous bMTC enzymes from other sources to directly convert precursors like psi-ionone into irone, bypassing the natural iridal pathway. researchgate.netresearchgate.net
Radiotracer and Isotopic Labeling Studies in Pathway Mapping
Radiotracer studies have been instrumental in elucidating the biosynthetic pathway of irones. nih.govgoogle.com Experiments using radioactively labeled methionine confirmed that the additional methyl group on the irone ring is derived from S-adenosylmethionine (SAM), a common methyl donor in biological systems. mdpi.combris.ac.ukresearchgate.net These studies demonstrated that a methyl group is transferred to the terminal double bond of an open-chain iridal, which then initiates the cyclization to form the cycloiridal. bris.ac.ukresearchgate.net This provided strong evidence for the involvement of a methyltransferase in the biosynthesis. bris.ac.uk More recent approaches, such as inverse stable isotopic labeling (InverSIL), offer powerful tools for tracking the incorporation of precursors and further mapping complex biosynthetic pathways like that of this compound. nih.gov
Biotransformation Processes in Plant Extracts (e.g., Lipoxidase, Peroxidase Activity)
The formation of irones, including this compound, in the rhizomes of Iris species is a slow, oxidative process that traditionally requires aging the rhizomes for several years. researchgate.net However, research has demonstrated that this maturation period can be significantly accelerated through enzymatic processes. google.comgoogle.com The biotransformation of irone precursors is heavily influenced by the activity of specific oxidoreductase enzymes, notably lipoxidases and peroxidases, which are naturally present in the plant material. google.comwits.ac.za
Lipoxygenases (LOXs) are non-heme iron-containing enzymes that play a critical role in the biosynthesis of various plant compounds. cnr.itnih.gov They catalyze the dioxygenation of polyunsaturated fatty acids that contain a cis,cis-1,4-pentadiene structure. nih.gov In plants, the most common substrates for LOXs are linoleic and linolenic acids. cnr.it The activity of LOX initiates a cascade of reactions known as the LOX pathway, beginning with the formation of fatty acid hydroperoxides (HPOs). cnr.itnih.gov These HPOs are highly reactive and serve as intermediates for a variety of other metabolites. cnr.it Studies have noted increased lipoxygenase activity in the rhizomes of Iris germanica under conditions of oxidative stress, a state that facilitates the formation of conjugated dienes and trienes, which are related to the oxidative degradation of irone precursors. dntb.gov.ua
Peroxidases are another class of enzymes crucial to these biotransformation processes. They are particularly abundant in plant roots and are involved in the metabolism of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). nih.govnih.gov The activity of peroxidases can contribute to the oxidative reactions necessary for converting iridal precursors into the final irone molecules. google.com A patented process has demonstrated that the direct application of enzymes like lipoxidase or peroxidase to Iris rhizomes can effectively degrade irone precursors and significantly improve the rate of irone formation. google.comgoogle.com
Research into optimizing these enzymatic methods has shown a substantial increase in irone yields compared to traditional or non-enzymatic approaches. researchgate.netwits.ac.za For instance, without enzymatic intervention, the irone yield from rhizomes is minimal, while modern enzymatic processing can surpass the output of lengthy traditional aging. researchgate.netgoogle.com
The following table summarizes the comparative yields of irones based on different processing methods for Iris rhizomes.
| Processing Method | Irone Yield (per kg of dry material) | Source(s) |
| Without Enzyme Addition | 50 mg | google.com |
| Traditional Aging | 530 mg | researchgate.net |
| Modern Enzymatic Processing | 696 mg | researchgate.net |
Advanced Chemical Synthesis and Stereochemical Control Strategies
Methodologies for Total Chemical Synthesis of Irones
The total synthesis of irones has been an area of active research, driven by the high cost and limited availability of natural irones from orris root. scentree.co Various strategies have been developed to construct the irone framework, with acid-catalyzed cyclization of acyclic precursors being a foundational approach.
Acid-Catalyzed Cyclization of Ionone (B8125255) Derivatives and Other Precursors
A common and foundational method for synthesizing the irone ring system involves the acid-catalyzed cyclization of suitable acyclic precursors, such as pseudoirone. scentree.coscentree.co This process is analogous to the synthesis of ionones from pseudoionones. Strong acids, including phosphoric acid, sulfuric acid, or Lewis acids like aluminum chloride, are employed to facilitate the intramolecular cyclization reaction. scentree.co
The synthesis typically begins with the condensation of 3,6,7-trimethyl-octa-2,6-dienal with acetone (B3395972) to form pseudoirone. scentree.co Subsequent treatment with an acid catalyst promotes the cyclization to form a mixture of irone isomers, including alpha-, beta-, and gamma-irones. The choice of catalyst can influence the ratio of the resulting isomers, with phosphoric acid being noted as preferential for the formation of alpha-irone. scentree.co Even with optimized conditions, this method generally produces a racemic mixture of isomers.
| Precursor | Catalyst | Key Transformation | Product |
| Pseudoirone | Phosphoric Acid | Acid-catalyzed cyclization | Primarily alpha-Irone |
| Ionone Derivatives | Sulfuric Acid / Aluminum Chloride | Acid-catalyzed cyclization | Mixture of α- and β-irone isomers |
| 8-(2',2'-dimethylcyclopropyl)-6-methyl-4,5-octadien-2-one | H2SO4 or AlCl3 | Acid-catalyzed isomerization and thermal cyclization | Mixture of α- and β-irones |
Challenges in Regio- and Stereoisomer Separation in Racemic Mixtures
A significant hurdle in the synthesis of (Z)-alpha-irone is the concurrent formation of multiple regio- and stereoisomers. The acid-catalyzed cyclization of precursors like pseudoirone inherently leads to a mixture of alpha-, beta-, and gamma-irones. scentree.co Furthermore, each of these regioisomers can exist as different stereoisomers (enantiomers and diastereomers).
The separation of these closely related isomers is a non-trivial task due to their similar physical properties. libretexts.org Techniques such as fractional distillation and chromatography are often employed, but achieving high purity of a single isomer can be challenging and costly. researchgate.net For instance, while the synthesis can be optimized to yield up to 90% alpha-irone, the remaining fraction consists of other isomers that may be difficult to remove completely. scentree.co The separation of enantiomers from a racemic mixture is particularly challenging as they possess identical physical properties in an achiral environment, necessitating the use of chiral separation techniques. libretexts.orgsepscience.com
Enantioselective and Diastereoselective Synthetic Routes
To overcome the challenges of separating racemic mixtures, significant research has focused on developing enantioselective and diastereoselective synthetic routes that allow for the direct synthesis of specific irone stereoisomers.
Lipase-Mediated Kinetic Resolutions for Enantiomer Enrichment
Lipase-mediated kinetic resolution has emerged as a powerful tool for the enantiomeric enrichment of irones. This biocatalytic approach utilizes the stereoselectivity of enzymes, typically lipases, to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. academie-sciences.frmdpi.com
In a common strategy, a racemic mixture of irone isomers is first reduced to the corresponding irols. These racemic alcohols are then subjected to acetylation catalyzed by a lipase (B570770), such as lipase PS from Pseudomonas cepacia. The enzyme selectively acetylates one enantiomer of the alcohol, leaving the other enantiomer unreacted. academie-sciences.frcnr.it The resulting mixture of an acetylated irol and an unreacted irol can then be separated chromatographically. Subsequent oxidation of the separated alcohol yields the enantiomerically enriched irone. This method has been successfully applied to obtain enantiopure isomers of alpha-irone. academie-sciences.frcnr.it
| Racemic Substrate | Enzyme | Reaction | Result |
| (±)-α-Irols | Lipase PS (from Pseudomonas cepacia) | Kinetic resolution via acetylation | Separation of enantiomers, leading to enantiopure α-irones |
| (±)-trans-γ-Irone | Not specified | Enzymatic resolution | Both enantiomers in high enantiomeric excess and chemical purity |
| Racemic trans- and cis-α-irol acetates | Not specified | Photoisomerization followed by hydrolysis and oxidation | Enantiopure trans- and cis-γ-irones |
Asymmetric Synthesis Approaches from Chiral Building Blocks
An alternative to resolving racemic mixtures is the use of asymmetric synthesis, which constructs the desired stereoisomer from a chiral starting material. This "chiral pool" approach leverages naturally occurring or readily available enantiopure compounds as starting points.
For instance, the synthesis of (-)-cis-α- and (-)-cis-γ-irone has been achieved starting from (-)-epoxygeraniol, a chiral building block. researchgate.net The synthesis proceeds through a common intermediate, from which the two different irone isomers can be accessed through divergent pathways. This strategy allows for the creation of irones with high diastereomeric and enantiomeric purity (≥99%). researchgate.net The key to this approach is the transfer of chirality from the starting material to the final product through a series of stereocontrolled reactions.
Application of Transition Metal Catalysis for Stereoselective Transformations (e.g., Wilkinson's Catalyst)
Transition metal catalysis plays a crucial role in modern stereoselective synthesis, and its application has been extended to the synthesis of irones. nih.gov Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I)), a homogeneous hydrogenation catalyst, has been effectively used to control the stereochemistry at the C2 and C6 positions of the irone ring. researchgate.net
In the synthesis of (-)-cis-α- and (-)-cis-γ-irone from (-)-epoxygeraniol, a key step involves the stereoselective hydrogenation of a prostereogenic exocyclic double bond. researchgate.net Wilkinson's catalyst facilitates this transformation, leading to the desired cis stereochemistry of the alkyl groups at C2 and C6. The stereochemical outcome of this reaction can be rationally understood and predicted through computational modeling of the catalyst-substrate interactions. researchgate.net This demonstrates the power of combining transition metal catalysis with theoretical studies to achieve high levels of stereocontrol in complex molecule synthesis.
Chemical Derivatization and Structural Modification for Research
The chemical derivatization and structural modification of this compound and its isomers are pivotal in research, enabling deeper understanding of their chemical properties and biological activities. These modifications include controlled redox reactions, stereochemical rearrangements, and the synthesis of analogs for structure-activity relationship (SAR) studies.
Controlled Oxidation and Reduction Reactions
Controlled oxidation and reduction reactions are fundamental for interconverting irone-related compounds, facilitating the synthesis of specific isomers and derivatives. These transformations typically target the ketone functional group or the double bonds within the irone structure.
Reduction of the ketone moiety in irone isomers to the corresponding alcohol (irol) is a common strategy. For instance, the reduction of epoxy trans-α-irone with sodium borohydride (B1222165) (NaBH₄) in a methylene (B1212753) chloride/methanol mixture yields two racemic diastereoisomeric alcohols. academie-sciences.fr Similarly, lithium aluminium hydride (LiAlH₄) reduction of epoxy trans-α-irone (rac-10) produces a 1:1 mixture of diols, rac-20 and rac-21. cnr.it When epoxy cis-α-irone (rac-9) is reduced with LiAlH₄, it results in a mixture of 4,5-dihydro-4-hydroxy-cis-α-irols and 4,5-dihydro-5-hydroxy-cis-α-irols. cnr.it
Conversely, the oxidation of irone derivatives, particularly the secondary alcohols (irols), back to ketones is essential for synthesizing specific irones after stereochemical manipulations. Manganese(IV) oxide (MnO₂) is an effective reagent for this purpose. For example, enantiopure (-)-cis-α-irone can be obtained through the oxidation of (-)-cis-α-irol with MnO₂ in dichloromethane. cnr.it This oxidation step is often the final stage in a synthetic sequence after enzymatic resolutions and other modifications. academie-sciences.frcnr.it
These redox reactions are crucial for accessing specific stereoisomers that may not be readily available from natural sources or commercial mixtures.
Table 1: Examples of Controlled Oxidation and Reduction Reactions on Irone Derivatives
| Substrate | Reagent(s) | Product(s) | Reaction Type | Reference |
| Epoxy trans-α-irone | Sodium borohydride (NaBH₄) | Diastereoisomeric racemic alcohols ((±)-18 and (±)-19) | Reduction | academie-sciences.fr |
| Epoxy trans-α-irone (rac-10) | Lithium aluminium hydride (LiAlH₄) | Diols (rac-20 and rac-21) | Reduction | cnr.it |
| Epoxy cis-α-irone (rac-9) | Lithium aluminium hydride (LiAlH₄) | 4,5-dihydro-4-hydroxy-cis-α-irols and 4,5-dihydro-5-hydroxy-cis-α-irols | Reduction | cnr.it |
| (-)-cis-α-irol | Manganese(IV) oxide (MnO₂) | (-)-cis-α-irone | Oxidation | cnr.it |
| Acetate (B1210297) esters (–)-14 and ent-15 | 1. Basic hydrolysis 2. MnO₂ oxidation | (+)- and (–)-cis-α-irone (4a) | Oxidation | academie-sciences.fr |
Photoisomerization and Stereochemical Rearrangements of Irone Analogs
Photoisomerization provides a valuable method for manipulating the stereochemistry of irone analogs, particularly for converting between different double bond isomers. Research has demonstrated that α-irone derivatives can be converted into their corresponding γ-isomers through photochemical reactions. academie-sciences.fr
Specifically, enantiopure trans- and cis-α-irol acetates have been successfully converted into trans- and cis-γ-isomers via α-γ photoisomerization. academie-sciences.fr During this process, irradiating a cis-α-irol acetate leads to its complete conversion into the corresponding cis-γ-analog. academie-sciences.fr This light-induced transformation allows access to γ-irone isomers which may be less abundant or harder to synthesize through other chemical routes. The reaction proceeds through the rearrangement of the π-system within the molecule, a characteristic of pericyclic reactions like sigmatropic shifts. wikipedia.org
Beyond photoisomerization, other stereochemical rearrangements are employed in irone chemistry. For example, rearrangements of cyclopropanes σ-bonded to iron have been studied, showcasing the diverse reactivity of related structures under metal-induced conditions. nih.gov These advanced techniques are instrumental in exploring the chemical space around the irone scaffold and synthesizing novel analogs.
Table 2: Photoisomerization of α-Irone Derivatives
| Starting Material | Reaction Condition | Major Product | Outcome | Reference |
| Enantiopure trans-α-irol acetate | Photo-irradiation | trans-γ-irone isomer | α-γ isomerization | academie-sciences.fr |
| Enantiopure cis-α-irol acetate | Photo-irradiation | cis-γ-irone isomer | α-γ isomerization | academie-sciences.fr |
Synthesis of Structural Analogs for Structure-Activity Relationship Studies
The synthesis of structural analogs is a cornerstone of structure-activity relationship (SAR) studies, which aim to correlate a molecule's chemical structure with its biological or sensory properties. rsc.org For irones, SAR studies are primarily focused on understanding the structural requirements for their characteristic violet and orris odors.
By systematically modifying the irone scaffold, researchers can probe the importance of different structural features. This includes altering the position of double bonds (α, β, γ isomers), the stereochemistry at chiral centers (cis/trans isomers, enantiomers), and adding or modifying substituents. academie-sciences.frresearchgate.net For example, olfactory evaluations have shown that the equatorial or pseudoequatorial conformation of the side chain in cis-α- and cis-γ-irone is linked to their enhanced odor potency compared to the trans isomers. researchgate.net
A key area of investigation involves modifying the cyclohexene (B86901) ring. To study how steric bulk affects olfactory properties, analogs of α-ionone with different alkyl substituents at the C(5) position have been synthesized. researchgate.net Olfactory assessment of these analogs revealed that the odor strength and character are significantly influenced by the size of the substituent, indicating that hydrophobic interactions in this region are crucial for chemoreception. researchgate.net The synthesis of these analogs often involves strategies like diverted total synthesis, which allows for modifications to the core structure of the molecule. rsc.org
These SAR studies are essential for designing new fragrance ingredients with specific desired odor profiles and for building predictive models of odor perception. researchgate.net
Table 3: Irone Analogs and Structure-Activity Relationship (SAR) Insights
| Compound/Analog | Structural Feature | SAR Insight (Olfactory Property) | Reference |
| (-)-cis-α-Irone | cis configuration | Possesses the finest and most distinct 'orris butter' character. | researchgate.net |
| cis-α- and cis-γ-Irone | Equatorial/pseudoequatorial side chain | Correlated with enhanced olfactory potency compared to trans isomers. | researchgate.net |
| (S)-α-Ionone ethyl derivative (at C(13)) | Increased steric bulk at the side chain | Odor is significantly stronger than the parent (S)-α-ionone. | researchgate.net |
| 4-chloro-4,5-dihydro-ketone analog | Chlorine at C(4) | A contaminating by-product in some syntheses; separation is necessary for pure irone. | academie-sciences.fr |
Biotechnological Production and Metabolic Engineering Approaches
Development of Engineered Microbial Systems for Irone Production
The creation of microbial cell factories for (Z)-alpha-irone production is being explored through two primary avenues: building a complete synthesis pathway from basic nutrients (de novo biosynthesis) and converting an externally supplied precursor molecule (biotransformation).
De novo Biosynthesis from Simple Carbon Sources (e.g., Glucose in E. coli)
The ambitious goal of producing this compound from simple and inexpensive carbon sources like glucose has been realized through the metabolic engineering of Escherichia coli. researchgate.netnih.govnih.gov This de novo synthesis approach involves designing and implementing a synthetic pathway within the microorganism. researchgate.netnih.gov
The engineered pathway leverages the microbe's native metabolism to create a precursor, which is then channeled towards the target molecule. A key strategy involves utilizing the endogenous lycopene (B16060) biosynthesis pathway in E. coli. The C40 carotenoid, lycopene, is cleaved by a carotenoid cleavage dioxygenase (CCD1) to generate psi-ionone. This intermediate is then the substrate for a specially engineered enzyme, a promiscuous methyltransferase (pMT), which catalyzes the final conversion to alpha-irone. researchgate.net
Through fed-batch fermentation in 5-liter bioreactors, researchers have successfully demonstrated the potential of this approach. These engineered E. coli strains, equipped with an optimized pMT, have achieved titers of approximately 86 mg/L of cis-α-irone from glucose. researchgate.netnih.gova-star.edu.sg This represents a significant breakthrough in producing this complex molecule from a renewable and simple carbon source. researchgate.net
Biotransformation of Exogenous Precursors (e.g., psi-Ionone) using Engineered Hosts
An alternative and often simpler strategy is the biotransformation of externally provided precursors into the final product. In the context of this compound, psi-ionone serves as a direct precursor. acs.org This method focuses on engineering a host organism to efficiently express the specific enzyme required for the final conversion step.
Engineered microorganisms, such as E. coli, have been successfully used as whole-cell biocatalysts for this purpose. acs.org These cells are designed to overexpress a highly optimized methyltransferase. When fed with psi-ionone, these engineered microbes can convert it into this compound. This one-step biotransformation has proven effective, with studies reporting the production of approximately 121.8 mg/L of cis-alpha-irone from psi-ionone. acs.orgresearchgate.netacs.org
This approach decouples the complexities of a long biosynthetic pathway from the final, crucial conversion step, offering a potentially more direct route to production.
Enzyme Engineering for Improved Activity and Specificity in Irone Biosynthesis
The central catalyst in the biotechnological production of this compound is a promiscuous methyltransferase (pMT). The success of both de novo synthesis and biotransformation hinges on the efficiency and selectivity of this enzyme. Therefore, significant research has been dedicated to engineering this pMT for optimal performance.
Structure-Guided Rational Design and Directed Evolution of Methyltransferases (e.g., pMT)
Initial efforts identified a promiscuous methyltransferase (pMT) capable of converting psi-ionone to irone. researchgate.netacs.org However, its natural activity and selectivity for the desired cis-α-irone isomer were low. To enhance its properties, scientists have employed a combination of structure-guided rational design and directed evolution. researchgate.netnih.govgoogle.com
Structure-guided design uses the three-dimensional structure of the enzyme to predict mutations that could improve its function. acs.org By understanding the active site architecture and how the substrate binds, researchers can make targeted changes to the enzyme's amino acid sequence. For instance, mutations like Y200F, S182E, and L273V were introduced based on structural analysis to improve catalytic efficiency and selectivity.
Directed evolution, on the other hand, mimics natural selection in the laboratory. researchgate.net It involves creating a large library of enzyme variants with random mutations and then screening them for improved performance. researchgate.net This powerful technique has been instrumental in optimizing the pMT. Through iterative rounds of mutagenesis and screening, researchers have achieved dramatic improvements, with some engineered pMT variants showing over a 10,000-fold increase in activity and a 1,000-fold increase in specificity towards cis-α-irone compared to the original enzyme. researchgate.netnih.gova-star.edu.sg
Mutagenesis Studies to Enhance Catalytic Efficiency and Product Selectivity
Specific mutagenesis studies have been crucial in refining the pMT enzyme. By creating specific point mutations, scientists can probe the function of individual amino acids and their impact on catalysis.
For example, site-saturation mutagenesis, where a specific amino acid is replaced by all other 19 possible amino acids, was performed on residues Q60 and Q62 of a pMT variant. acs.org This revealed that Q62 is critical for enzymatic activity. acs.org Further studies identified that mutations at the dimer interface of the enzyme could enhance its performance. acs.org The optimized pMT12 mutant, which incorporated several beneficial mutations, exhibited a 1.6 to 4.8-fold higher catalytic rate (kcat) than the previous best mutant and increased the proportion of the desired cis-α-irone from about 70% to 83%. acs.orgresearchgate.netacs.org
These detailed mutagenesis studies provide valuable insights into the structure-function relationship of the enzyme and offer a roadmap for further improvements.
| Mutant | Key Mutations | Improvement | Reference |
| pMT7 | Y200F, S182E, L273V, L180A, A202L, Y65F | High percentage of cis-α-irone production | acs.org |
| pMT12 | Contains mutations from pMT7 and others at the dimer interface | ~1.6–4.8-fold higher kcat than pMT10, increased cis-α-irone percentage to ~83% | acs.orgresearchgate.netacs.org |
| Y200F | Single point mutation | Eliminated steric hindrance for psi-ionone binding | |
| S182E | Single point mutation | Introduced electrostatic stabilization of the enolate intermediate | |
| L273V | Single point mutation | Enhanced hydrophobic packing in the active site |
Strategies for Overcoming Enzyme Inactivation and Enhancing Stability
A significant challenge in using enzymes for industrial processes is their potential for inactivation under operational conditions. acs.org For the pMT, feedback inhibition by the byproduct S-adenosylhomocysteine (SAH) was identified as one issue. acs.org Another proposed mechanism is suicide inactivation, where the enzyme is covalently modified and rendered inactive during the reaction. acs.org
To address these challenges, various enzyme stabilization strategies are being explored. These can be broadly categorized into modifying the enzyme itself or optimizing the reaction environment. acs.org Protein engineering techniques, such as site-directed mutagenesis, can be used to create more robust enzyme variants. infinitabiotech.commdpi.com For instance, introducing disulfide bonds or altering surface amino acids can enhance thermal and operational stability. mdpi.com
Another common strategy is enzyme immobilization, where the enzyme is attached to a solid support. infinitabiotech.comacs.org This can improve stability and allows for easier separation and reuse of the biocatalyst. While specific applications of these advanced stabilization techniques for the irone-producing pMT are still emerging, they represent a critical area of research for developing a commercially viable biotechnological process.
Comparative Analysis of Biotechnological Production Metrics
The advent of biotechnology has introduced a paradigm shift in the production of high-value compounds like this compound, offering significant advantages over traditional natural extraction methods. A comparative analysis of key production metrics, including yield and purity, reveals the transformative potential of microbial fermentation.
Evaluation of Production Yields and Purity Profiles Compared to Natural Extraction
Natural extraction of irones from the rhizomes of Iris species is a notoriously inefficient and lengthy process. wits.ac.zaresearchgate.net The traditional method requires aging the rhizomes for over three years, after which only about 30-70 milligrams of natural irone can be obtained from one kilogram of fresh iris rhizome. google.com This corresponds to a yield of approximately 0.02–0.05%. In contrast, biotechnological routes using metabolically engineered microorganisms have demonstrated substantially higher volumetric productivities in a fraction of the time.
A significant breakthrough involved engineering Escherichia coli to produce irones directly from glucose. researchgate.net In a 5-liter fed-batch bioreactor, this system achieved a titer of approximately 86.0 mg/L of cis-α-irone. nih.gov Subsequent research focusing on enzyme optimization has further improved these yields. By engineering a promiscuous methyltransferase (pMT), a final concentration of ~121.8 mg/L of cis-α-irone was produced from the precursor psi-ionone in a biotransformation process. acs.org These biotechnological yields, achieved over a few days of fermentation, stand in stark contrast to the multi-year, low-yield natural process. One analysis suggests that biomanufacturing can be 7,200 to 33,000 times more efficient than natural extraction when considering the same land area and time frame. google.com
Table 1: Comparison of this compound Production Yields An interactive data table comparing the production yields of this compound from natural extraction versus biotechnological methods.
| Production Method | Source Material | Yield | Production Time | Citation |
|---|---|---|---|---|
| Natural Extraction | Fresh Iris Rhizome | 30-70 mg/kg | > 3 years | google.com |
| Natural Extraction | Iris Rhizomes | 0.02-0.05% | > 3 years | |
| Biotechnological | Engineered E. coli (from Glucose) | ~86 mg/L | Days | researchgate.netnih.gov |
| Biotechnological | Engineered Enzyme (from Psi-ionone) | ~121.8 mg/L | Days | acs.org |
Beyond yield, purity and isomeric composition are critical for the fragrance industry, as different irone isomers possess distinct olfactory properties. google.com Natural orris oil is a complex mixture of isomers. For example, oil from Iris pallida may contain 31.6% (+)-cis-α-irone, 49.8% (+)-cis-γ-irone, and 4% (+)-trans-α-irone. Chemical synthesis routes also typically result in a racemic mixture of various α- and β-irone isomers. researchgate.net
Metabolic engineering offers the ability to precisely control the isomeric profile. By tailoring enzymes, production can be directed towards the most desirable isomer, this compound (cis-α-irone). An engineered pMT7 mutant was shown to convert the precursor psi-ionone into a product mixture containing over 90% cis-α-irone. researchgate.net Further optimization with a pMT12 mutant resulted in a product profile with approximately 83% cis-α-irone. acs.org This high selectivity represents a significant advantage, reducing contamination from less desirable isomers like β-irone and eliminating the odorless trans-α-irone isomers. researchgate.net
Table 2: Comparative Purity Profile of Irone Production An interactive data table showing the typical isomeric composition of Irone from different production methods.
| Production Method | Predominant Isomers | % of desired cis-α-Irone | Citation |
|---|---|---|---|
| Natural Extraction (I. pallida) | cis-α-irone, cis-γ-irone | ~31.6% | |
| Natural Extraction (I. germanica) | cis-α-irone, cis-γ-irone | ~61.5% | mdpi.com |
| Chemical Synthesis | Racemic mixture of α- and β-isomers | Variable | researchgate.net |
| Biotechnological (pMT7 mutant) | cis-α-irone | >90% | researchgate.net |
| Biotechnological (pMT12 mutant) | cis-α-irone | ~83% | acs.org |
Advantages in Sustainability and Process Efficiency
The biotechnological production of this compound offers profound advantages in sustainability and process efficiency. The traditional reliance on cultivating Iris rhizomes is land-intensive and requires a multi-year commitment for maturation and processing. google.com Microbial fermentation decouples production from these agricultural constraints, utilizing simple and renewable carbon sources like glucose as a feedstock in contained bioreactors. google.comnih.gov This shift to microbial cell factories represents a more sustainable and reliable supply chain, independent of climate variability and land availability. nih.gov
Process efficiency is dramatically enhanced. The natural extraction process is exceptionally long, spanning over three years from planting to final product. google.com In contrast, a fermentation batch can be completed in a matter of days. acs.org Furthermore, the theoretical carbon yield of the engineered biosynthetic pathway is higher than that of the native plant pathway (65% vs. 46.7%), indicating a more efficient conversion of raw material into the final product. researchgate.net This rapid, high-efficiency process significantly shortens production timelines and reduces the energy and resources required per unit of product. wits.ac.za
Optimization of Fermentation Processes and Bioreactor Design for Scale-Up
Translating the success of laboratory-scale microbial synthesis of this compound to an industrial scale requires rigorous optimization of fermentation processes and strategic bioreactor design. lee-enterprises.comnih.gov The primary goal is to maximize product yield, titer, and productivity while maintaining process robustness and economic feasibility.
Optimization of the fermentation process is a multifaceted endeavor. A cornerstone of producing this compound has been the extensive engineering of the microbial catalyst itself. researchgate.netnih.gov Through structure-guided enzyme engineering, a promiscuous methyltransferase (pMT) was identified and its activity and specificity towards cis-α-irone were improved by over 10,000-fold and 1,000-fold, respectively. nih.gov This was achieved by introducing specific mutations (e.g., Y200F, S182E, L273V) into the enzyme's active site to enhance catalytic efficiency and selectivity. Further iterative rounds of engineering led to improved mutants like pMT12, which increased production titers significantly. acs.org
Beyond the genetic level, process parameters must be finely tuned. The use of fed-batch fermentation, as demonstrated in 5 L bioreactors, is a key strategy to achieve high cell densities and product concentrations by carefully controlling the feeding of nutrients like glucose. researchgate.net Critical parameters such as pH, temperature, dissolved oxygen levels, and agitation speed must be continuously monitored and controlled to maintain optimal conditions for microbial growth and synthesis. lee-enterprises.commdpi.com
Bioreactor design is crucial for a successful scale-up. diva-portal.org While initial studies are performed in laboratory-scale glass or stainless steel vessels, industrial production requires large-scale stainless steel bioreactors designed for robust operation and stringent sterility. silae.it The design must ensure homogenous mixing to facilitate efficient mass transfer of nutrients and oxygen to the cells and removal of metabolic byproducts. diva-portal.org For an aerobic process like the one using engineered E. coli, the bioreactor's aeration system (spargers and impellers) is critical for supplying sufficient oxygen without causing excessive shear stress that could damage the cells. silae.it Scaling up from a 5 L process to thousands of liters requires careful consideration of geometric similarity and power input per unit volume to replicate the optimal environmental conditions and achieve consistent, high-yield production. lee-enterprises.comnih.gov
Advanced Analytical Methodologies for Research and Characterization
High-Resolution Chromatographic Techniques for Isomer and Enantiomer Separation
The chemical complexity of irone, which includes multiple stereoisomers, demands high-resolution chromatographic methods for effective separation and analysis.
Chiral Gas Chromatography (GC) is an indispensable tool for the separation of the enantiomers and diastereomers of irone. Due to their identical physical properties in an achiral environment, enantiomers require a chiral stationary phase (CSP) for separation. nih.govsigmaaldrich.com These CSPs are typically based on derivatives of cyclodextrins, which create a chiral environment within the GC column, allowing for differential interaction with the enantiomers and thus enabling their separation. nih.govgcms.cz
The determination of enantiomeric excess (ee), a measure of the purity of a chiral sample, is a primary application of this technique. uma.esheraldopenaccess.us By integrating the peak areas of the separated enantiomers, the percentage of each in the mixture can be accurately calculated. Similarly, the diastereomeric ratio can be determined by separating and quantifying the different diastereomers present in a sample.
Research has demonstrated the successful resolution of all ten synthetic irone enantiomers using specialized chiral GC columns. For instance, the Rt-βDEXcst column has been shown to resolve all irone isomers without the overlapping of enantiomeric pairs. gcms.cz This level of separation is critical for quality control in the fragrance industry and for detailed phytochemical studies.
| Technique | Stationary Phase Example | Application | Key Finding |
|---|---|---|---|
| Chiral Gas Chromatography | Derivatized β-cyclodextrin (e.g., Rt-βDEXcst) | Separation of all ten irone enantiomers and diastereomers | Complete resolution of isomers, including (+)-(2R,6S)-cis-α-irone, is achievable. gcms.cz |
For further structural studies or to obtain pure standards, preparative chromatography is employed to isolate specific isomers of irone from complex mixtures, such as extracts from iris rhizomes. springernature.comspringernature.com Preparative High-Performance Liquid Chromatography (prep-HPLC) is a particularly powerful technique for this purpose. springernature.comresearchgate.net
The process involves scaling up an analytical HPLC method to accommodate larger sample loads. The goal is to separate and collect fractions containing the desired isomer, in this case, (Z)-alpha-Irone, with a high degree of purity. Various stationary phases can be used, with reversed-phase columns being a common choice for the purification of natural products. springernature.comspringernature.com The collected fractions are then analyzed for purity, and the solvent is removed to yield the isolated compound. This technique is essential for obtaining the quantities of specific isomers needed for detailed spectroscopic analysis and biological activity testing.
| Technique | Typical Mode | Objective | Outcome |
|---|---|---|---|
| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | Reversed-Phase | Isolation of pure this compound from natural extracts or synthetic mixtures | Purified isomer for structural elucidation and use as a reference standard. springernature.comspringernature.com |
Advanced Spectroscopic Methods for Stereochemical and Structural Elucidation
Once isolated, advanced spectroscopic methods are employed to confirm the precise three-dimensional structure and stereochemistry of this compound.
Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique that provides information about the spatial proximity of atoms within a molecule. wikipedia.orglibretexts.org Unlike other NMR techniques that rely on through-bond connectivity, the NOE arises from through-space dipolar coupling between nuclei that are typically within 5 Å of each other. libretexts.org This makes it an invaluable tool for determining stereochemistry and conformation. youtube.comlibretexts.org
For this compound, the key stereochemical feature to confirm is the 'cis' relationship between the methyl group at C6 and the butenone side chain on the cyclohexene (B86901) ring. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would be performed to identify correlations between protons that are close in space. libretexts.org A strong NOE signal between the protons of the C6-methyl group and the protons on the butenone side chain would provide definitive evidence for the (Z) or 'cis' configuration. The absence of such a correlation would suggest a 'trans' arrangement.
| Technique | Principle | Application to this compound | Expected Result |
|---|---|---|---|
| 2D NOESY | Detects through-space interactions between protons (<5 Å). libretexts.org | Confirmation of the 'cis' stereochemistry at the C2 and C6 positions. | Observation of a cross-peak between the C6-methyl protons and the butenone side chain protons. |
The complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the NMR spectra of a complex molecule like this compound is often challenging with one-dimensional NMR alone due to signal overlap. Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are essential for resolving these ambiguities and fully elucidating the molecular structure. wikipedia.orghuji.ac.ilemerypharma.com
COSY (Correlation Spectroscopy): This homonuclear 2D experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. It helps to identify adjacent protons and trace out the spin systems within the molecule. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear 2D experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. sdsu.eduyoutube.com It is highly effective for assigning carbon signals based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges, typically two to three bonds. youtube.com It is crucial for piecing together different spin systems and for assigning quaternary carbons that have no attached protons.
Together, these experiments provide a detailed map of the covalent bonding framework of this compound, confirming the connectivity of the atoms and completing the structural elucidation. nih.gov
| Technique | Type of Correlation | Information Provided for this compound |
|---|---|---|
| COSY | ¹H-¹H J-coupling | Identifies neighboring protons within the cyclohexene ring and the butenone side chain. sdsu.edu |
| HSQC | One-bond ¹H-¹³C correlation | Assigns specific carbon signals to their directly attached protons. youtube.com |
| HMBC | Long-range ¹H-¹³C correlation (2-3 bonds) | Connects different fragments of the molecule and assigns quaternary carbons. youtube.com |
High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule with high accuracy and for analyzing complex mixtures. nih.gov When coupled with a separation technique like Ultra-High-Performance Liquid Chromatography (UHPLC), it becomes a powerful platform for metabolite profiling. nih.govfrontiersin.org
In the context of this compound, UHPLC-HRMS can be used to analyze extracts of Iris rhizomes to identify the presence and relative abundance of irone isomers and their precursors. nih.govresearchgate.net A study utilizing UHPLC-Time-of-Flight (TOF)-HRMS successfully discriminated between different species and origins of commercial Iris rhizomes by analyzing their chemical fingerprints. nih.gov This "metabolomic" approach allows for the identification of discriminating markers, which can include various irone isomers and related compounds. nih.govresearchgate.net The high mass accuracy of HRMS allows for the confident determination of the elemental formula of detected compounds from their exact mass, which is a critical step in their identification. nih.gov This technique is also invaluable for monitoring the progress of chemical reactions during the synthesis of this compound and for identifying any byproducts or intermediates.
| Technique | Key Feature | Application | Example |
|---|---|---|---|
| UHPLC-HRMS | High mass accuracy and resolution | Metabolite profiling of Iris rhizomes; reaction monitoring | Discrimination of Iris species based on their chemical profiles, including irone isomers. nih.gov |
Integrated Analytical Platforms for Volatile Compound Profiling (e.g., Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS))
Integrated analytical platforms are essential for the comprehensive profiling of volatile organic compounds (VOCs) from complex natural matrices. Among these, Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) has emerged as a powerful, solvent-free, and highly sensitive technique for the analysis of fragrance components like this compound. bohrium.comnih.gov
This method combines extraction and analysis into a streamlined process, making it suitable for high-throughput screening and quality control of Iris rhizomes. researchgate.netmdpi.com The HS-SPME phase involves exposing a coated fiber to the headspace (the gas phase) above the sample, where volatile and semi-volatile compounds, including irones, are adsorbed onto the fiber. This is followed by thermal desorption of the analytes in the GC injector port for separation and subsequent detection by MS.
Research on various Iris species has demonstrated the efficacy of HS-SPME-GC-MS for gaining detailed insights into their VOC profiles. worldscientific.com In studies of aged Iris pseudopallida rhizomes, HS-SPME-GC-MS analysis revealed that the volatile profile was dominated by cis-α-irone, with relative contents measured between 43.74% and 45.76%. worldscientific.comnih.gov This technique has proven to be as accurate and reproducible as conventional solid-liquid extraction methods for irone quantification, with the added benefits of automation and reduced analysis time. researchgate.netmdpi.com The choice of fiber coating, such as divinylbenzene/carboxene/polydimethylsiloxane (DVB/CAR/PDMS), is critical for the effective trapping of a wide range of volatile compounds. worldscientific.com
The table below summarizes findings from a comparative analysis of volatile compounds in an irone-rich Iris pseudopallida sample, highlighting the prominence of this compound when analyzed via HS-SPME.
| Compound | Method | Relative Content (%) |
| This compound (cis-α-irone) | HS-SPME-GC-MS | 43.74 - 45.76 |
| This compound (cis-α-irone) | Hydrodistillation (HD)-GC-MS | 24.70 |
| Docosane | Hydrodistillation (HD)-GC-MS | 45.79 |
| Data sourced from studies on Iris pseudopallida rhizomes. worldscientific.comnih.gov |
Computational Chemistry Applications in Stereochemical Understanding (e.g., Density Functional Theory (DFT) for Conformational Analysis)
Computational chemistry provides invaluable tools for understanding the relationship between a molecule's structure and its properties. Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, which has been effectively applied to understand the stereochemistry and conformational preferences of this compound. researchgate.net The stereochemical arrangement of this compound, particularly the cis-configuration of the substituents on the cyclohexenyl ring, is critical to its characteristic floral and woody fragrance.
DFT calculations have been instrumental in several areas of irone research:
Conformational Analysis: Computational studies have revised the understanding of the preferred conformation of cis-α-irones in solution. These analyses have linked the pseudoequatorial orientation of the molecule's side chain to its enhanced olfactory potency, providing a molecular-level explanation for its potent scent.
Reaction Mechanisms: DFT has been used to map the cationic reaction pathways involved in the synthesis of the irone core. Using specific functionals like wB97XD, researchers can model complex steps such as the rate-limiting S(N)2-type methyl transfer and the subsequent ring-closing nucleophilic attack.
Stereoselective Synthesis: In the chemical synthesis of irone isomers, DFT calculations provide rational support for achieving the desired stereochemical outcomes. For instance, modeling the geometry of rhodium η² complexes involved in the hydrogenation of a prostereogenic double bond can predict the diastereoselectivity of the reaction, which is crucial for obtaining the desired cis stereochemistry.
These computational investigations are highly predictive and offer a theoretical framework that complements experimental findings, guiding the synthesis and analysis of complex stereoisomers like this compound.
The table below outlines the application of DFT in the study of (+)-cis-alpha-Irone.
| DFT Study Focus | Computational Method/Functional | Key Findings |
| Conformational Analysis | Density Functional Theory | Revised the preferred conformation in solution, linking the pseudoequatorial orientation of the side chain to higher olfactory potency. |
| Reaction Mechanism | wB97XD/def2-TZVP | Elucidated the cationic reaction pathway for the formation of the irone core, including modeling the rate-limiting SN2-type methyl transfer. |
| Stereoselective Hydrogenation | DFT Calculations | Supported the rational design of stereoselective synthesis by modeling the geometry of rhodium η² complexes to secure the cis configuration. |
Biological and Ecological Roles in Academic Research Contexts
Investigations into Chemosensory Interactions and Semiochemical Functionality in Model Organisms
Semiochemicals are signal-carrying molecules that mediate interactions between organisms. Research in chemical ecology explores how volatile compounds, such as terpenoids like (Z)-alpha-Irone, function in this capacity. Volatile organic compounds from plants, particularly from flowers, are crucial in attracting specific pollinators. researchgate.net Orchids, for example, are known for their highly specialized pollination strategies that often rely on complex floral scents to attract specific insects. researchgate.net
While direct research naming this compound as a semiochemical in a specific model organism is not prominently detailed in the provided context, the broader class of compounds to which it belongs is under active investigation. Studies have shown that certain volatile compounds are electrophysiologically and behaviorally active in specific pollinators, such as oil bees, while being undetectable to other co-occurring bee species. researchgate.net This suggests that these molecules can act as a form of "private communication channel" between the plant and its pollinator. researchgate.net The investigation into the specific roles of individual isomers, like this compound, within these complex volatile bouquets is an ongoing area of research in understanding plant-animal interactions. researchgate.net
Studies on Antimicrobial Properties and Underlying Mechanisms in in vitro Models
This compound and related compounds found in plant extracts have been the subject of in vitro studies to determine their antimicrobial potential. Research has highlighted that irones possess bioactive properties, including antimicrobial activity. Extracts from the rhizomes of Iris germanica, a known source of irones, have demonstrated potent antimicrobial effects against a range of bacterial and fungal strains in laboratory settings. mdpi.com
The proposed mechanism for the antimicrobial action of compounds like this compound involves their interaction with microbial cell membranes. This interaction can disrupt the integrity and function of the membrane, leading to the inhibition of microbial growth. Furthermore, studies on Iris germanica methanolic extracts showed significant activity against pathogens such as Staphylococcus aureus, Serratia marcescens, Escherichia coli, Candida albicans, and Aspergillus flavus at concentrations of 250 µg per disc. mdpi.com The broad-spectrum activity of such plant-derived compounds is often attributed to their ability to interfere with multiple cellular processes in microbes, potentially including the function of membrane-bound enzyme complexes. nih.gov
Table 2: In Vitro Antimicrobial Activity of Iris germanica Methanolic Extract
| Test Organism | Type | Activity Observed at 250 µ g/disc | Reference |
| Staphylococcus aureus | Bacterium | Highest Activity | mdpi.com |
| Serratia marcescens | Bacterium | Highest Activity | mdpi.com |
| Escherichia coli | Bacterium | Highest Activity | mdpi.com |
| Candida albicans | Fungus | Highest Activity | mdpi.com |
| Aspergillus flavus | Fungus | Highest Activity | mdpi.com |
Future Research Directions and Translational Opportunities
Continued Elucidation of Undiscovered Enzymes in Native Irone Biosynthesis Pathways
The natural production of irones in iris rhizomes is a slow process, involving the oxidative degradation of triterpenoid (B12794562) precursors called iridals. researchgate.netmdpi.com While the general pathway has been proposed, several key enzymes remain uncharacterized. A radiolabeling study in the 1980s suggested the involvement of a bifunctional methyltransferase/cyclase (bMTC) in converting iridal (B600493) to cycloiridal, a direct precursor to irones. researchgate.netresearchgate.netgoogle.com However, this plant enzyme has yet to be identified and isolated. google.com
Future research will likely focus on:
Genome Mining and Transcriptomics: Analyzing the genomes and transcriptomes of various Iris species, such as Iris germanica and Iris pallida, to identify candidate genes encoding the elusive bMTC and other potential enzymes in the pathway. researchgate.netresearchgate.net
Enzyme Characterization: Expressing candidate enzymes in microbial hosts to characterize their function and substrate specificity. This will be crucial for understanding the precise mechanisms of irone formation in nature. google.com
Pathway Reconstruction: Assembling the complete biosynthetic pathway in a heterologous host, which would not only confirm the roles of the identified enzymes but also pave the way for metabolic engineering approaches.
The discovery and characterization of these native enzymes are critical for developing more efficient and "natural" production methods for (Z)-alpha-Irone.
Development of Novel and Highly Stereocontrolled Synthetic Methodologies
The chemical synthesis of this compound is challenging due to the presence of multiple stereocenters. Current industrial methods often produce a racemic mixture of isomers, from which the desired this compound must be separated. researchgate.netgoogle.com Therefore, the development of highly stereocontrolled synthetic routes is a major area of ongoing research.
Key areas for future development include:
Asymmetric Catalysis: Designing and applying novel chiral catalysts to control the stereochemistry of key bond-forming reactions, such as cyclizations and alkylations. researchgate.netresearchgate.net For instance, the use of Wilkinson's catalyst has shown promise in the stereoselective hydrogenation of a prostereogenic double bond to achieve the desired cis stereochemistry. researchgate.net
Biomimetic Approaches: Mimicking the proposed biosynthetic cyclization of geraniol-like precursors to achieve high regio- and enantioselectivity. researchgate.net
Novel Rearrangements: Exploring innovative rearrangement reactions, such as the Meyer-Schuster-like rearrangement of propargylic benzoates catalyzed by gold complexes, to install the enone functionality with high stereocontrol. researchgate.net
Enzymatic Resolutions: Utilizing lipases and other enzymes for the kinetic resolution of racemic intermediates or final products to obtain enantiomerically pure isomers. cnr.it
Successful development in these areas will lead to more efficient and cost-effective syntheses of enantiomerically pure this compound, reducing the reliance on complex separation processes.
Advancement in Biocatalytic and Metabolic Engineering Strategies for Sustainable Production
Given the high cost and limited natural availability of irones from iris rhizomes, there is significant interest in developing sustainable production methods using microbial fermentation. scentree.coscentree.co This involves the fields of biocatalysis and metabolic engineering.
Future advancements are expected in:
Retrobiosynthetic Pathway Design: Designing artificial biosynthetic pathways in microbial hosts like E. coli or yeast. researchgate.netesabweb.org This has been demonstrated by engineering a pathway to produce cis-α-irone from glucose. esabweb.org
Enzyme Engineering: Improving the activity and specificity of key enzymes in the engineered pathway through techniques like directed evolution and structure-guided mutagenesis. researchgate.netesabweb.org For example, a promiscuous methyltransferase was engineered to improve its activity by over 10,000-fold for the production of cis-α-irone. esabweb.orgacs.org
Fermentation Process Optimization: Developing optimized fed-batch fermentation strategies to achieve high-titer production in bioreactors. researchgate.net Production of up to 86 mg/L of cis-α-irone from glucose has been reported in a 5L bioreactor. researchgate.net
These strategies hold the promise of providing a sustainable and economically viable alternative to traditional extraction and chemical synthesis methods.
Exploration of Undiscovered Biological Activities and Molecular Targets (excluding human clinical applications)
While the olfactory properties of this compound are well-known, its other biological activities are less explored. Olfactory receptors are not only found in the nose but are also expressed in various other tissues where they can have non-olfactory functions. ucsf.edunih.gov
Future research could investigate:
Antimicrobial and Antioxidant Properties: Preliminary studies have suggested that some Iris extracts containing irones possess antimicrobial and antioxidant activities. researchgate.net Further research is needed to determine the specific contribution of this compound to these effects and to identify the microbial species it may be effective against.
Insect Pheromonal or Allelopathic Activity: Investigating whether this compound plays a role in plant-insect or plant-plant interactions, which could have applications in agriculture.
Veterinary Applications: Exploring potential therapeutic uses in animals, for example, as a calming agent or for other physiological effects.
This exploration could uncover novel applications for this compound beyond the fragrance industry.
Application of this compound as a Research Probe in Chemical Biology and Sensory Science
The unique structure and potent aroma of this compound make it a valuable tool for research in chemical biology and sensory science.
Potential applications include:
Probing Olfactory Receptor Structure and Function: Using this compound and its derivatives as molecular probes to study the binding pockets and activation mechanisms of specific olfactory receptors. ucsf.edu This can provide fundamental insights into the sense of smell.
Investigating Structure-Odor Relationships: Synthesizing and evaluating a range of this compound analogs to systematically map the structural features responsible for its characteristic violet scent. This knowledge is invaluable for the design of new fragrance molecules. thegoodscentscompany.com
Studying Non-Olfactory Receptor Function: Employing this compound to investigate the roles of ectopic olfactory receptors in various physiological processes in non-human model organisms. nih.gov
Diagnostic Tool Development: In a broader context, derivatives of related compounds are being explored for their potential in diagnostic applications, a concept that could potentially be extended to irone derivatives in non-clinical research settings. iaea.org
By serving as a research tool, this compound can contribute to a deeper understanding of fundamental biological processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
